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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published preclinical data for SHP389, also

known as TNO155, a potent and selective allosteric inhibitor of Src homology-2 domain-

containing protein tyrosine phosphatase 2 (SHP2). The focus of this document is to assess the

reproducibility of key findings by comparing data from the initial discovery publication with

subsequent independent studies. Furthermore, this guide benchmarks the performance of

SHP389 against other well-characterized SHP2 inhibitors.

Executive Summary
SHP389 (TNO155) is a clinical-stage SHP2 inhibitor that has demonstrated robust preclinical

activity. An analysis of the available literature suggests a generally good consistency in the

reported in vitro potency of TNO155 across different studies, lending confidence to the

reproducibility of these findings. For instance, the originally reported biochemical IC50 is in

close agreement with values from later publications. Cellular potency, as measured by

inhibition of ERK phosphorylation (p-ERK) and cell proliferation, also shows comparable

ranges across various cancer cell lines, although some variability is expected due to different

experimental conditions and cell line-specific dependencies on the RAS-MAPK pathway.

Comparisons with other allosteric SHP2 inhibitors, such as SHP099 and RMC-4630, indicate

that TNO155 is among the most potent compounds in this class in cellular assays. While direct

head-to-head in vivo comparisons are limited, the available data suggests that TNO155

exhibits significant anti-tumor activity as a monotherapy in specific preclinical models and
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demonstrates synergistic effects when combined with other targeted agents, a finding that has

been consistently reported across multiple studies.

This guide summarizes the key quantitative data, provides detailed experimental protocols for

cornerstone assays, and visualizes the underlying biological pathways and experimental

workflows to offer a comprehensive resource for researchers in the field of oncology and drug

development.

Data Presentation: Comparative Analysis of In Vitro
and In Vivo Efficacy
The following tables summarize key quantitative data from various publications to assess the

reproducibility and comparative performance of SHP389 (TNO155).

Table 1: In Vitro Biochemical and Cellular Potency of SHP2 Inhibitors

Compound
Biochemica
l IC50 (nM)

Cellular p-
ERK IC50
(nM)

Cellular
Proliferatio
n IC50 (µM)

Cell Line(s)
for Cellular
Assays

Reference(s
)

SHP389

(TNO155)
11 8 - 36 0.04 - >10

KYSE-520,

NCI-H358,

various

OSCC and

neuroblastom

a cell lines

[LaMarche et

al., 2020],

[Chen et al.,

2024],

[Valencia-

Sama et al.,

2023]

SHP099 71
Not directly

compared
3.8 - 34

various

OSCC cell

lines

[Chen et al.,

2024]

RMC-4630 Not Reported
Not directly

compared
0.26 - 20.9

various

OSCC cell

lines

[Chen et al.,

2024]
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Data from different sources are presented to illustrate the range of reported values. Direct

comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparison of In Vitro Anti-proliferative Activity (IC50, µM) of SHP2 Inhibitors in Oral

Squamous Cell Carcinoma (OSCC) Cell Lines

Cell Line SHP389 (TNO155) SHP099 RMC-4630

ORL-195 ~0.5 ~5 ~0.3

SCC-9 ~0.4 ~4 ~0.4

BICR10 >10 ~20 ~10

PE/CA-PJ15 >10 ~30 ~20

Selected cell lines

from the study by

Chen et al., 2024, are

shown to highlight the

comparative potency.

Table 3: Summary of In Vivo Monotherapy Efficacy of SHP389 (TNO155)

Tumor Model Dosing Regimen
Tumor Growth
Inhibition (TGI) /
Outcome

Reference

KYSE-520

(Esophageal)

Xenograft

30 mg/kg, QD
Significant tumor

growth inhibition

[LaMarche et al.,

2020]

NCI-H358 (NSCLC)

Xenograft
30 mg/kg, QD Tumor stasis

[LaMarche et al.,

2020]

ALK-mutant

Neuroblastoma

Xenograft

Not specified as

monotherapy

More sensitive than

ALK-wild type

[Valencia-Sama et al.,

2023]
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Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and experimental procedures, the

following diagrams were generated using Graphviz.
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SHP2 in the RAS-MAPK Signaling Pathway and the inhibitory action of SHP389.
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A generalized workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of

SHP389 (TNO155) research.

In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SHP389 on the

proliferation of cancer cell lines.

Methodology:

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000

cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5%

CO2.

Compound Treatment: A serial dilution of SHP389 is prepared in the appropriate cell culture

medium. The cells are then treated with a range of concentrations of SHP389 or a vehicle

control (e.g., DMSO).

Incubation: The plates are incubated for 72 to 120 hours.

Viability Assessment: Cell viability is assessed using a commercially available reagent such

as CellTiter-Glo® (Promega) or by MTT assay. The luminescence or absorbance is

measured using a plate reader.

Data Analysis: The data is normalized to the vehicle-treated control cells (100% viability).

The IC50 values are calculated by fitting the dose-response curves using a non-linear

regression model.

Western Blot for Phospho-ERK (p-ERK)
Objective: To assess the inhibitory effect of SHP389 on the RAS-MAPK signaling pathway by

measuring the phosphorylation of ERK.

Methodology:
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Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells

are then treated with various concentrations of SHP389 or a vehicle control for a specified

duration (e.g., 2, 6, or 24 hours).

Cell Lysis: The cells are washed with ice-cold PBS and then lysed with RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

BCA protein assay.

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated

by SDS-PAGE and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. The membrane is then incubated with a primary antibody specific for p-

ERK (e.g., Thr202/Tyr204) overnight at 4°C. After washing, the membrane is incubated with

an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL)

substrate. The membrane is subsequently stripped and re-probed with an antibody against

total ERK to serve as a loading control. Band intensities are quantified using densitometry

software.

In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of SHP389 in a mouse xenograft model.

Methodology:

Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in PBS, with or without

Matrigel, is subcutaneously injected into the flank of immunocompromised mice (e.g., nude

or NOD/SCID).

Tumor Growth and Grouping: Tumor growth is monitored regularly using calipers. Tumor

volume is calculated using the formula: (Length x Width^2) / 2. When the mean tumor

volume reaches approximately 100-200 mm³, the mice are randomized into treatment and

control groups.
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Drug Administration: SHP389 is administered at the desired dose and schedule (e.g., daily

by oral gavage). The vehicle control is administered to the control group following the same

schedule and route.

Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).

Endpoint and Analysis: The study is continued for a predetermined period or until the tumors

in the control group reach a specified size. At the study's conclusion, the mice are

euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is

calculated to quantify the anti-tumor effect.

Conclusion
The available published data on SHP389 (TNO155) demonstrates a consistent preclinical

profile, supporting the reproducibility of its core pharmacological properties. The in vitro

potency and its mechanism of action via inhibition of the RAS-MAPK pathway are well-

substantiated across multiple studies. While in vivo efficacy can be influenced by various

factors including the specific tumor model and experimental conditions, the overall findings of

TNO155's anti-tumor activity, particularly in combination with other targeted therapies, are

recurrent in the literature. This guide provides researchers with a consolidated overview of the

key data and methodologies to facilitate further investigation and development of SHP2

inhibitors.

To cite this document: BenchChem. [Reproducibility of Preclinical Data on SHP389
(TNO155): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574588#reproducibility-of-published-data-on-
shp389]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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